4-(2,5-Dichlorobenzoyl)isoquinoline

Description

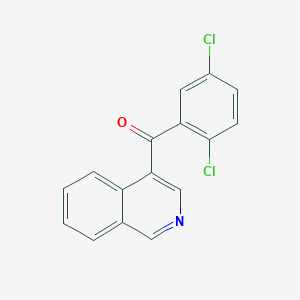

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGWPNPZGMWCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 2,5 Dichlorobenzoyl Isoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Core

The isoquinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a π-electron deficient pyridine ring and a comparatively electron-rich benzene ring.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the isoquinoline nucleus generally occurs on the benzene ring portion, which is more activated towards electrophiles than the electron-deficient pyridine ring. SEAr reactions, such as nitration and halogenation, preferentially occur at the C5 and C8 positions. shahucollegelatur.org.in The presence of the electron-withdrawing 4-(2,5-dichlorobenzoyl) group further deactivates both rings towards electrophilic attack. This deactivation is due to the inductive effect (-I) and resonance effect (-M) of the carbonyl group, which reduces the electron density of the entire isoquinoline system. Consequently, forcing conditions, such as strong acids and high temperatures, are typically required for electrophilic substitution.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-4-(2,5-dichlorobenzoyl)isoquinoline.

Halogenation: Bromination in the presence of a Lewis acid like aluminum chloride would likely lead to substitution at the C5 position. shahucollegelatur.org.in

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring of the isoquinoline core is susceptible to nucleophilic attack due to its electron-deficient nature, which is further enhanced by the 4-benzoyl substituent. Nucleophilic substitution on the isoquinoline ring itself is most facile at the C1 position. imperial.ac.ukquimicaorganica.org This is because the negative charge in the Meisenheimer-type intermediate can be effectively stabilized by the adjacent nitrogen atom. quora.com

A classic example of this reactivity is the Chichibabin reaction, where isoquinoline reacts with sodium amide (NaNH2) in liquid ammonia to predominantly form 1-aminoisoquinoline. youtube.com For 4-(2,5-Dichlorobenzoyl)isoquinoline, while the C1 position remains the most probable site for nucleophilic attack, the reaction conditions would need to be carefully controlled to avoid competing reactions at the benzoyl carbonyl group.

Reactivity Profile of the 2,5-Dichlorobenzoyl Substituent

The 2,5-dichlorobenzoyl group attached at the C4 position of the isoquinoline core possesses two primary sites of reactivity: the carbonyl group and the chlorinated phenyl ring.

The carbonyl group of the benzoyl moiety is a classic electrophilic center and can undergo a variety of nucleophilic addition and addition-elimination reactions.

Reduction: The ketone can be reduced to a secondary alcohol or completely to a methylene group.

Reduction to Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the carbonyl to a hydroxyl group, yielding (2,5-dichlorophenyl)(isoquinolin-4-yl)methanol.

Deoxygenation: More forcing reduction conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, would remove the carbonyl oxygen entirely to form 4-(2,5-dichlorobenzyl)isoquinoline.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction. Treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would produce 4-(1-(2,5-dichlorophenyl)vinyl)isoquinoline. This reaction provides a powerful method for forming a new carbon-carbon double bond at the carbonyl position.

| Reaction Type | Reagent(s) | Expected Product |

| Carbonyl Reduction (Alcohol) | Sodium borohydride (NaBH₄) | (2,5-dichlorophenyl)(isoquinolin-4-yl)methanol |

| Carbonyl Reduction (Alkane) | Wolff-Kishner (H₂NNH₂, KOH) | 4-(2,5-dichlorobenzyl)isoquinoline |

| Wittig Reaction | Methylenetriphenylphosphorane | 4-(1-(2,5-dichlorophenyl)vinyl)isoquinoline |

The two chlorine atoms on the phenyl ring are relatively unreactive towards classical nucleophilic aromatic substitution but can be activated for transformation using organometallic chemistry.

Directed Ortho-Metalation (DoM): While the carbonyl group is a meta-director for electrophilic substitution, it is an ortho-directing group for metalation. However, the presence of two chlorine atoms complicates this. The chlorine at C2 is ortho to the carbonyl, and the chlorine at C5 is meta. Directed ortho-metalation using a strong base like n-butyllithium could potentially lead to lithiation at the C6 position, directed by the C5-chloro group, or at the C3 position, directed by the carbonyl group. The outcome would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Suzuki Coupling: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction would allow for the formation of new carbon-carbon bonds by coupling the dichlorophenyl ring with a boronic acid derivative. For example, reaction with phenylboronic acid in the presence of a palladium catalyst and a base could potentially replace one or both chlorine atoms with phenyl groups, leading to the formation of biphenyl or terphenyl derivatives. Selective substitution at one chlorine over the other would be challenging but might be achievable under carefully controlled conditions.

Oxidative and Reductive Pathways of the Isoquinoline System

The isoquinoline ring system can undergo both oxidation and reduction, depending on the reagents and conditions employed.

Oxidation:

N-Oxidation: The nitrogen atom of the isoquinoline ring is susceptible to oxidation by peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding this compound N-oxide.

Ring Cleavage: Stronger oxidizing agents, like potassium permanganate (KMnO₄), can lead to oxidative cleavage of the ring system. Depending on the conditions, this can result in the formation of pyridine-3,4-dicarboxylic acid (from cleavage of the benzene ring) or phthalic acid derivatives (from cleavage of the pyridine ring). The outcome can be influenced by other substituents on the ring. For instance, in 5-nitroisoquinoline, the pyridine ring is oxidized, whereas in 5-aminoisoquinoline, the benzene ring is cleaved. shahucollegelatur.org.in

Reduction:

Catalytic Hydrogenation: The pyridine ring of the isoquinoline system can be selectively reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C or PtO₂). This would yield 4-(2,5-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline. The benzene ring is more resistant to reduction under these conditions.

Birch Reduction: Reduction with sodium or lithium in liquid ammonia with an alcohol (Birch reduction) would likely reduce the benzene ring portion of the isoquinoline nucleus, leading to a non-aromatic dihydro derivative.

Pericyclic and Cycloaddition Reactions Involving the Isoquinoline Moiety

The isoquinoline ring system can participate in pericyclic reactions, most notably as a component in cycloaddition reactions.

Diels-Alder Reactions: While the aromaticity of the isoquinoline system makes it a reluctant participant in Diels-Alder reactions, derivatives can be made to react under certain conditions. The pyridine part of the isoquinoline can act as a diene, particularly when activated by electron-withdrawing groups. Conversely, it can also function as a dienophile. For instance, 2(1H)-pyridones with electron-withdrawing groups have been shown to undergo Diels-Alder reactions to form isoquinoline derivatives. nih.gov The reactivity of this compound in such reactions would likely require high temperatures or pressures, and the regioselectivity would be influenced by the electronic nature of the dienophile or diene it is reacting with.

Radical Reactions and Their Utility in Derivatization

Radical reactions on the isoquinoline core offer alternative pathways for functionalization.

Minisci-type Reactions: While typically applied to protonated heteroaromatics, Minisci-type reactions could potentially be used to introduce alkyl or acyl radicals onto the electron-deficient isoquinoline ring of this compound. The protonated isoquinoline nitrogen would activate the ring towards attack by nucleophilic radicals, which are often generated from carboxylic acids (via silver-catalyzed decarboxylation) or from alkyl halides. The C1 position would be the most likely site of radical substitution.

Photochemical Reactions: Photochemically initiated radical reactions can also be envisioned. For example, asymmetric dearomative [2+2] photocycloaddition reactions have been demonstrated on quinoline (B57606) derivatives, indicating the potential for the isoquinoline system to undergo similar transformations. acs.org These reactions could provide access to novel, complex polycyclic structures.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-(2,5-Dichlorobenzoyl)isoquinoline". core.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations of various nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise atomic connectivity can be established.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique hydrogen atom in the molecule. The aromatic protons on the isoquinoline (B145761) and the 2,5-dichlorobenzoyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents. Specific multiplicities (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between adjacent protons, allowing for the determination of their relative positions.

¹³C NMR and DEPT: The ¹³C NMR spectrum provides a count of the unique carbon environments. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be mapped. core.ac.uk The carbonyl carbon of the benzoyl group would be highly deshielded, appearing at a characteristic downfield shift (δ > 190 ppm).

2D NMR Techniques: For complete and unambiguous assignment, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the isoquinoline and dichlorobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's chemical shift to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Crucially, it would establish the connection between the isoquinoline ring and the benzoyl group via correlations from isoquinoline protons to the carbonyl carbon.

¹⁵N NMR: The chemical environment of the nitrogen atom in the isoquinoline ring can be probed using ¹H-¹⁵N HMBC experiments, which can provide insights into its electronic state and involvement in intermolecular interactions. core.ac.uk

A hypothetical table of expected NMR shifts is presented below, based on general principles and data for related structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the protonated molecule, [M+H]⁺. nih.gov This measurement, often with a mass accuracy of less than 2 ppm, allows for the unambiguous determination of the elemental formula (e.g., C₁₆H₉Cl₂NO). sci-hub.se

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the molecule. nih.govnih.gov In these experiments, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. For isoquinoline alkaloids with extensive p-π conjugated systems, such as "this compound," the fragmentation is often characterized by the loss of substituent groups rather than the cleavage of the isoquinoline ring itself. nih.govresearchgate.net The analysis of these fragments provides powerful confirmation of the proposed structure.

A plausible fragmentation pattern would involve:

Initial formation of the protonated molecular ion.

Loss of a chlorine radical (•Cl).

Loss of a hydrogen chloride molecule (HCl).

Cleavage of the bond between the carbonyl group and the isoquinoline ring, leading to a dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) and a neutral isoquinoline molecule, or vice versa.

Loss of a carbon monoxide (CO) molecule.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the characteristic functional groups and probe the molecular vibrations within "this compound". nih.gov The spectra are complementary and provide a detailed fingerprint of the molecule.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. Key expected absorption bands for this molecule would include:

C=O Stretch: A strong, sharp band around 1650-1680 cm⁻¹, characteristic of an aryl ketone.

C=N and C=C Stretches: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the stretching vibrations of the isoquinoline and benzene (B151609) rings.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl Stretches: Strong bands in the 1000-1100 cm⁻¹ region are characteristic of aryl-chloride bonds.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bonds would be expected to show strong signals in the Raman spectrum. nih.gov The combination of FTIR and Raman data provides a more complete vibrational assignment. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles for "this compound". researchgate.net

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as π-π stacking between aromatic rings or other non-covalent interactions, which govern the macroscopic properties of the crystalline material. researchgate.net While specific crystal structure data for this exact compound is not publicly available, analysis of related structures suggests that π-π stacking is a common packing motif for planar aromatic systems. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives

The parent molecule, "this compound," is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exhibit optical activity and would not produce a signal in circular dichroism (CD) spectroscopy. nih.gov

However, chiroptical spectroscopy would become an essential tool for the analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, through asymmetric reduction of the ketone or substitution with a chiral moiety, the resulting enantiomers would have non-superimposable mirror-image CD spectra. The specific pattern of positive and negative absorption bands, known as Cotton effects, is unique to a particular absolute configuration. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative could be unambiguously assigned. nih.gov This technique is critical in fields where stereochemistry dictates biological activity.

Theoretical and Computational Investigations of 4 2,5 Dichlorobenzoyl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 4-(2,5-Dichlorobenzoyl)isoquinoline. DFT methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy. mdpi.comnih.gov

These calculations can optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The resulting electronic structure reveals key features such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. dntb.gov.ua

Furthermore, DFT is utilized to predict spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. dntb.gov.uaresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

Note: The data in this table is representative and intended for illustrative purposes.

Molecular Docking Simulations for Elucidating Ligand-Target Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.comnih.govnih.govnih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. mdpi.commdpi.comrsc.orgmdpi.commdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity. nih.govplos.org These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the binding pocket. nih.gov The results of molecular docking can provide a rationale for the molecule's biological activity and guide the design of more potent analogs. mdpi.comnih.gov

Table 2: Representative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding. |

| Interacting Residues | Lys78, Leu132, Asp184 | Key amino acids in the binding site. |

| Hydrogen Bonds | Asp184 (O...H-N) | Specific hydrogen bond interactions. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Binding Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.commdpi.combiotechrep.irphyschemres.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of this compound and its complex with a biological target. physchemres.org

These simulations can assess the stability of the docked pose and reveal how the ligand and protein adapt to each other. mdpi.complos.org By analyzing the trajectory of the simulation, it is possible to identify stable conformations of the ligand within the binding site and calculate the binding free energy with greater accuracy than docking alone. plos.org Conformational sampling is crucial for understanding the flexibility of the molecule and how it might influence its biological activity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. wikipedia.orgnih.govnih.govmdpi.com For this compound, SAR would involve synthesizing analogs with different substituents on the isoquinoline (B145761) or dichlorobenzoyl rings and evaluating their activity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure with biological activity. fiveable.melongdom.orgnih.govmdpi.com In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. fiveable.me This approach is invaluable for the rational design of new derivatives of this compound with improved potency and selectivity. mdpi.com

Table 3: Example of a QSAR Equation for a Series of Isoquinoline Derivatives

| Equation | Parameters |

|---|

Note: This equation is a simplified, hypothetical example to illustrate the concept of a QSAR model.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, providing a detailed understanding of the reaction pathway. nih.gov

For instance, if this compound were to undergo a metabolic transformation, computational methods could be used to predict the most likely sites of reaction and the structures of the resulting metabolites. Calculating the activation energies for different potential pathways can help to determine the most favorable reaction mechanism. This information is crucial for understanding the molecule's stability and metabolic fate.

Mechanistic Biological Studies and Molecular Target Interactions in Vitro and in Silico

Investigation of Enzyme Inhibition Mechanisms

While direct studies on 4-(2,5-Dichlorobenzoyl)isoquinoline's effect on a wide range of enzymes are not extensively documented, research on structurally related isoquinoline (B145761) and quinoline (B57606) compounds provides valuable insights into potential inhibitory mechanisms.

Kinases: The quinoline core is a well-established scaffold for kinase inhibitors. For instance, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles has been synthesized and shown to be potent inhibitors of Src kinase. nih.gov One compound from this series demonstrated more potent Src inhibition than the parent compound in both enzymatic and cell-based assays, and also inhibited the activity of Abl and Lck kinases. nih.gov Although not a direct study of this compound, this highlights the potential of the broader quinoline and isoquinoline structures to interact with and inhibit kinase activity. The specificity of such inhibitors can be quite high, with some compounds showing impressive selectivity profiles for specific kinases. nih.gov

Hydrolases: Quaternary isoquinoline alkaloids have been evaluated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids. nih.gov These alkaloids were found to be non-competitive inhibitors of sEH. nih.gov This suggests that the isoquinoline scaffold can interact with hydrolases at sites other than the active site, leading to a decrease in their catalytic activity.

Oxidoreductases: Research has focused on the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) by indolequinone derivatives, which share some structural similarities with quinoline compounds. nih.gov This indicates that quinone-containing compounds can act as mechanism-based inhibitors of oxidoreductases. nih.gov Furthermore, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, a type of topoisomerase that functions as an oxidoreductase. nih.gov Additionally, small-molecule inhibitors of human sulfide:quinone oxidoreductase (SQOR) have been developed, demonstrating the potential for targeting this class of enzymes. nih.gov

Analysis of Receptor Binding Profiles and Ligand-Receptor Interactions

The interaction of isoquinoline and quinoline derivatives with various receptors has been a subject of investigation, revealing their potential to modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.

Derivatives of 2-amino-4-phenyl quinoline have been found to exhibit a high affinity for central nervous system receptors, with a particular preference for α-adrenoceptors, especially the α2 subtype. nih.gov This indicates that the quinoline scaffold can serve as a basis for developing selective ligands for specific receptor subtypes. The interaction of these ligands with receptors can trigger or block signal transduction pathways, leading to various physiological effects. khanacademy.org

Modulation of Cellular Pathways and Processes

The ability of isoquinoline and quinoline derivatives to interfere with fundamental cellular processes such as cell cycle progression and apoptosis has been demonstrated in several in vitro studies.

Cell Cycle Progression: Certain hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have been shown to interfere with the normal cell cycle of HL60 cells. nih.gov Similarly, a novel DNA intercalator, butylamino-pyrimido[4',5':4,5]selenolo(2,3-b)quinoline, was found to arrest the cell cycle at the S phase in leukemic cells. nih.gov This arrest was confirmed by the absence of p-histone H3 and reduced levels of PCNA. nih.gov

Apoptosis: The same butylamino-pyrimido[4',5':4,5]selenolo(2,3-b)quinoline that induced cell cycle arrest also triggered apoptosis. nih.gov The activation of caspase 8 and the expression levels of BCL2/BAD suggested the involvement of the extrinsic pathway of apoptosis. nih.gov

Signal Transduction Pathways: The activation and inhibition of signal transduction pathways are crucial for cellular function. khanacademy.org Various compounds can modulate these pathways. nih.gov For example, the cholera toxin can trigger a specific signal transduction pathway. khanacademy.org Isoquinoline alkaloids have been shown to interfere with host antiviral and inflammatory responses by modulating key components of signaling pathways. mdpi.comdntb.gov.ua

Molecular Interactions with Biological Macromolecules

The interaction of quinoline and isoquinoline derivatives with biological macromolecules like DNA and proteins is a key aspect of their mechanism of action.

DNA: Novel isoquinolino[5,4-ab]phenazine derivatives have been designed as DNA interactive agents. nih.gov These compounds have shown the ability to inhibit topoisomerase I and induce DNA photo-cleavage. nih.gov The mechanism of photo-induced DNA cleavage appears to involve an electron transfer mechanism under anaerobic conditions, with the involvement of superoxide (B77818) anion under aerobic conditions. nih.gov Furthermore, a metabolite of polybrominated diphenyl ethers, 2-(2',4'-bromophenoxyl)-benzoquinone, has been shown to form covalent adducts with deoxynucleosides (dG, dA, and dC) and DNA in vitro through Michael Addition. nih.gov Isoquinoline sulfonamides act as allosteric inhibitors of the DNA gyrase complex. nih.gov

Proteins: The interaction between proteins is fundamental to most cellular processes. nih.gov Isoquinoline sulfonamides, for instance, have been shown to bind to the DNA gyrase-DNA complex. nih.gov The study of protein-protein interactions and their modulation by small molecules is a significant area of research. nih.gov

In Vitro Evaluation of Antimicrobial, Antifungal, and Antiviral Activity Mechanisms

A number of isoquinoline derivatives have demonstrated promising antimicrobial, antifungal, and antiviral activities, with research pointing to various mechanisms of action.

Antiviral Activity: An isoquinolone compound was identified as a hit against influenza A and B viruses, with an EC50 in the sub-micromolar range. nih.gov This compound was found to inhibit viral polymerase activity. nih.gov Another study showed that bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting the acidification of endosomes, which is crucial for the release of the viral genome into the cytoplasm. nih.gov The antiviral mechanisms of alkaloids can involve interference with the virus life cycle (entry, replication, assembly, and release) and modulation of the host's immune response. mdpi.com

Antimicrobial and Antifungal Activity: The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. researchgate.net Isoquinoline alkaloids are being investigated as potential sources for such agents. researchgate.net The structure-activity relationship studies of these alkaloids have indicated that features like a quaternary nitrogen and a methylenedioxy group can enhance their antimicrobial and antifungal activities. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,5 Dichlorobenzoyl Isoquinoline Analogs

Influence of Substituent Variations on Molecular Interaction Profiles

The molecular interaction profile of 4-(2,5-Dichlorobenzoyl)isoquinoline analogs is critically dependent on the nature and position of substituents on both the isoquinoline (B145761) and the benzoyl rings. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic forces, are the primary determinants of a compound's binding affinity and selectivity for a biological target.

Substitutions on the Isoquinoline Ring: The isoquinoline core itself offers multiple sites for modification. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding pocket. Modifications at other positions, such as the introduction of small alkyl or alkoxy groups, can modulate the compound's lipophilicity and steric profile, thereby influencing its fit and interaction with hydrophobic pockets of a target protein.

Substitutions on the Benzoyl Ring: The 2,5-dichloro substitution pattern on the benzoyl ring of the parent compound is a key determinant of its electronic and steric properties. The electron-withdrawing nature of the chlorine atoms can significantly impact the electrostatic potential of the benzoyl ring, potentially leading to favorable interactions with electron-rich residues in a binding site.

The table below illustrates the hypothetical impact of various substituents on the molecular interaction profile of 4-benzoylisoquinoline (B1281411) analogs.

| Substitution Site | Substituent Type | Potential Impact on Molecular Interactions |

| Isoquinoline Ring (e.g., C5, C6, C7) | Small Alkyl (e.g., -CH3) | Increased lipophilicity, potential for enhanced hydrophobic interactions. |

| Isoquinoline Ring (e.g., C5, C6, C7) | Hydroxyl (-OH) | Hydrogen bond donor and acceptor, can form key interactions with polar residues. |

| Isoquinoline Ring (e.g., C5, C6, C7) | Methoxy (-OCH3) | Can act as a hydrogen bond acceptor and increase lipophilicity. |

| Benzoyl Ring (ortho, meta, para) | Halogens (F, Br) | Modulate electronic properties and can participate in halogen bonding. |

| Benzoyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -CH3, -OCH3) | Alter the electron density of the aromatic ring, influencing pi-stacking and electrostatic interactions. |

| Benzoyl Ring (ortho, meta, para) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Enhance electrostatic interactions with electron-rich areas of the binding site. |

Positional Isomerism Effects on Mechanistic Biological Activities

The specific positioning of the chloro substituents on the benzoyl ring (2,5-dichloro) is a critical factor that can dramatically alter the biological activity of the molecule. The study of positional isomers, where the chlorine atoms are moved to other positions on the benzoyl ring (e.g., 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro), is fundamental to understanding the SAR.

Moreover, the electronic effects of the substituents can also be influenced by their position. The inductive and resonance effects of the chlorine atoms will vary depending on their location relative to the carbonyl group, which in turn affects the polarity and reactivity of the benzoyl moiety. Research on other scaffolds has shown that positional isomerism can have a profound impact on the biological activity of molecules. researchgate.net For example, in some kinase inhibitors, moving a substituent from one position to another can switch the compound from an active to an inactive state.

Conformational Analysis and Its Correlation with Reactivity and Binding Efficacy

The three-dimensional conformation of this compound and its analogs is a key determinant of their reactivity and binding efficacy. The molecule is not planar, and rotation around the single bond connecting the benzoyl group to the isoquinoline ring allows for a range of possible conformations.

Conformational analysis, often performed using computational modeling and spectroscopic techniques like NMR, aims to identify the low-energy, and therefore most populated, conformations of a molecule. nih.gov It is often the case that only one specific conformation, the "bioactive conformation," is responsible for the molecule's biological activity as it is the one that best fits the target's binding site.

The steric bulk and electronic repulsion of the 2,5-dichloro substituents on the benzoyl ring will significantly influence the preferred rotational angle (dihedral angle) between the two ring systems. This preferred conformation will dictate how the key interacting groups are presented to the biological target. For example, a specific torsional angle might be required to optimally position the isoquinoline nitrogen and the benzoyl carbonyl group for hydrogen bonding with receptor residues. Studies on other bi-aryl systems have demonstrated that restricted rotation and a preferred conformation can lead to higher binding affinity due to a lower entropic penalty upon binding.

Development of Pharmacophore Models and Strategies for Academic Lead Optimization

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The development of such a model for the this compound scaffold would be a crucial step in the rational design of new, more potent, and selective analogs.

Based on the hypothetical SAR discussed, a pharmacophore model for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor feature corresponding to the isoquinoline nitrogen.

A hydrophobic feature representing the core aromatic rings.

Specific locations for halogen bond donors from the dichlorinated benzoyl ring.

Excluded volumes to define regions where steric bulk is not tolerated.

Once a validated pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the desired features.

Strategies for Academic Lead Optimization:

Lead optimization is the process of modifying the structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For the this compound scaffold, several lead optimization strategies could be employed in an academic setting:

Systematic SAR exploration: Synthesizing and testing a matrix of analogs with different substituents at various positions on both the isoquinoline and benzoyl rings to build a comprehensive understanding of the SAR.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may improve potency or pharmacokinetics. For example, replacing a chlorine atom with a trifluoromethyl group.

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogs that have an improved fit and interaction profile with the binding site.

Fragment-based drug discovery: Identifying smaller molecular fragments that bind to different parts of the target's binding site and then linking them together to create a more potent molecule.

Advanced Applications in Chemical Science and Functional Materials Research

Utility as Versatile Building Blocks in Complex Organic Synthesis

The isoquinoline (B145761) nucleus is a prevalent motif in numerous natural products and pharmacologically active molecules. researchgate.netnih.gov Consequently, functionalized isoquinolines like 4-(2,5-Dichlorobenzoyl)isoquinoline are valuable intermediates, or "building blocks," for the construction of more complex molecular architectures. The reactivity of the isoquinoline core, coupled with the chemical handles provided by the dichlorobenzoyl substituent, offers multiple points for synthetic elaboration.

The nitrogen atom in the isoquinoline ring can undergo quaternization, and the ring system can participate in various cycloaddition reactions. bartleby.com For instance, the reaction of isoquinolinium ylides, formed from the isoquinoline nitrogen, can undergo 1,3-dipolar cycloadditions to construct novel heterocyclic systems. bartleby.com Furthermore, the C-H bonds of the isoquinoline ring can be selectively functionalized through transition-metal-catalyzed C-H activation/annulation reactions, allowing for the introduction of new substituents and the formation of fused ring systems. nih.govorganic-chemistry.org

The 2,5-dichlorobenzoyl group itself provides additional reaction sites. The carbonyl group can undergo nucleophilic addition or be transformed into other functional groups. The chlorine atoms on the benzene (B151609) ring are amenable to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the strategic diversification of the initial scaffold, leading to a wide array of novel compounds with potentially interesting biological or material properties.

Recent synthetic strategies that highlight the versatility of the isoquinoline scaffold include:

Palladium-catalyzed tandem reactions: Benzylamine (B48309) derivatives can be reacted with allyl acetate (B1210297) in the presence of a palladium catalyst to generate the isoquinoline scaffold through a sequence of allylation and intramolecular amination. nih.gov

Copper-catalyzed annulation: The reaction of hydrazine (B178648) adducts with activated alkynes, catalyzed by copper(II), provides an efficient route to isoquinoline derivatives. nih.gov

Rhodium(III)-catalyzed C-H activation: The reaction of benzaldoximes with sulfoxonium ylides under rhodium catalysis leads to the formation of 3-aryl substituted isoquinolines. nih.gov

These examples underscore the potential of using variously substituted isoquinolines as platforms for the synthesis of complex molecules.

Applications in Catalysis (e.g., Ligands for Metal-Mediated Transformations)

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. This property has led to the exploration of isoquinoline derivatives as ligands in homogeneous catalysis. researchgate.net The catalytic activity can be finely tuned by modifying the substituents on the isoquinoline core, which in turn influences the steric and electronic environment around the metal center.

For this compound, the nitrogen atom can act as a coordinating site. The dichlorobenzoyl group, with its electron-withdrawing chlorine atoms, would be expected to decrease the electron density on the isoquinoline nitrogen, thereby affecting its coordination properties and the reactivity of the resulting metal complex. This modulation can be advantageous in certain catalytic transformations where a less electron-rich metal center is desired.

Isoquinoline-based ligands have been employed in a variety of metal-mediated reactions, including:

Palladium-catalyzed cross-coupling reactions: Isoquinoline-derived ligands can facilitate reactions such as the Suzuki, Heck, and Sonogashira couplings. acs.org

Ruthenium-catalyzed hydrogen transfer reactions: Ruthenium complexes bearing phosphine-amide ligands derived from isoquinoline have shown efficiency in transfer hydrogenation reactions. acs.org

Rhodium-catalyzed C-H functionalization: Chiral rhodium complexes with isoquinoline-based ligands have been used for atroposelective C-H cyanation reactions. acs.org

The ability to synthesize a diverse library of isoquinoline-based ligands by varying the substitution pattern makes them a valuable class of compounds for catalyst development and optimization.

Development of Chemical Probes for Biological Systems and Biosensors

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com Isoquinoline derivatives have attracted attention in this area due to their intrinsic fluorescence properties and their ability to interact with biomolecules. nih.govnih.gov The isoquinoline scaffold can serve as a fluorophore, and its emission properties can be sensitive to the local environment, making it suitable for sensing applications.

The structure of this compound suggests its potential as a scaffold for chemical probes. The isoquinoline core could provide the fluorescent reporting unit. The dichlorobenzoyl moiety offers a site for the attachment of a reactive group for covalent labeling of target proteins or a recognition element for specific binding to a biological target. For example, a photo-activatable group could be incorporated to allow for photo-affinity labeling studies to identify protein binding partners. mdpi.com

The development of chemical probes often involves an iterative process of design, synthesis, and biological evaluation. The synthetic accessibility and modular nature of isoquinoline derivatives make them attractive starting points for the creation of new chemical tools to investigate complex biological processes.

Exploration in Materials Science for Optoelectronic or Polymer Applications

The photophysical properties of isoquinoline derivatives, particularly their fluorescence, make them interesting candidates for applications in materials science. nih.govnih.gov These compounds can be incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The electronic properties of the isoquinoline ring system, which can be tuned through substitution, play a crucial role in determining the emission wavelength and quantum yield of these materials.

The presence of the 2,5-dichlorobenzoyl group in this compound would likely influence its photophysical properties. The electron-withdrawing nature of this group could lead to a red-shift in the emission spectrum compared to the parent isoquinoline. Furthermore, the chlorine atoms provide sites for further functionalization, allowing for the incorporation of the isoquinoline unit into a polymer backbone or for its attachment to other functional materials.

The investigation of isoquinoline derivatives in materials science is an active area of research, with potential applications in:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline-based materials can be used as emissive layers or host materials in OLED devices.

Fluorescent Chemosensors: The sensitivity of the fluorescence of isoquinoline derivatives to their environment can be exploited for the detection of ions or small molecules.

Functional Polymers: The incorporation of isoquinoline units into polymers can impart desirable optical or electronic properties to the resulting materials.

The continued exploration of the synthesis and properties of novel isoquinoline derivatives like this compound is expected to lead to the development of new functional materials with tailored properties.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies for the Compound

The traditional synthesis of isoquinoline (B145761) and its derivatives often involves multi-step procedures with harsh reaction conditions, such as the classic Bischler-Napieralski or Pictet-Spengler reactions, which can generate significant chemical waste. niscpr.res.in Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 4-(2,5-Dichlorobenzoyl)isoquinoline.

A key reaction in the synthesis of the target molecule is likely the Friedel-Crafts acylation of isoquinoline with 2,5-dichlorobenzoyl chloride. wikipedia.orgrsc.org The synthesis of 2,5-dichlorobenzoyl chloride itself can be achieved by reacting 2,5-dichlorobenzoic acid with reagents like thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.comprepchem.com Green chemistry approaches could focus on several areas:

Catalyst Development: Exploring the use of reusable, solid acid catalysts or nanocatalysts for the Friedel-Crafts acylation step could minimize waste and improve reaction efficiency. nih.gov For instance, a novel approach using a Ru(II)/PEG-400 system has been reported for the green synthesis of other isoquinoline derivatives, offering a recyclable catalytic system and use of a biodegradable solvent. niscpr.res.in

Alternative Solvents: Investigating the use of greener solvents, such as water or ionic liquids, for the key synthetic steps would reduce the reliance on volatile and often toxic organic solvents. rsc.org

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic transformations occur in a single reaction vessel can significantly improve atom economy and reduce purification steps. organic-chemistry.org For example, a three-component reaction for the synthesis of other isoquinolines has been developed, showcasing the potential for streamlined processes. organic-chemistry.org

Visible-Light Catalysis: The use of visible-light photocatalysis represents a modern and sustainable approach for constructing heterocyclic frameworks, including isoquinolines, under mild conditions. acs.orgrsc.org

Table 1: Potential Green Synthetic Approaches

| Approach | Description | Potential Benefits |

| Nanocatalysis | Utilization of nanoparticles as catalysts for key synthetic steps. | High efficiency, reusability, reduced waste. nih.gov |

| Homogeneous Recyclable Catalysis | Employing catalysts like Ru(II)/PEG-400 that can be easily separated and reused. | Biodegradable solvent use, high atom economy. niscpr.res.in |

| Aqueous Synthesis | Performing reactions in water as the solvent. | Reduced use of organic solvents, improved safety. rsc.org |

| Photocatalysis | Using visible light to drive chemical reactions. | Mild reaction conditions, high functional group tolerance. acs.orgrsc.org |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired pharmacological properties. For this compound, these computational tools can be employed to:

Generate Virtual Libraries: AI algorithms can design vast libraries of virtual analogs by modifying the substitution patterns on both the isoquinoline and dichlorobenzoyl rings.

Predict Biological Activity: ML models, trained on existing data for isoquinoline and benzoyl-containing compounds, can predict the potential biological activities of these new virtual molecules. This can help prioritize which analogs to synthesize and test.

Optimize Pharmacokinetic Properties: AI can be used to predict and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, increasing their potential for clinical success.

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, and its importance in drug design has been extensively documented. nih.govresearchgate.net By leveraging AI, researchers can more efficiently explore the chemical space around the this compound core to identify derivatives with enhanced potency and selectivity for specific biological targets.

Identification of Novel Biological Targets through Phenotypic and High-Throughput Screening of Analogs

Given the broad range of biological activities associated with isoquinoline alkaloids—including antimicrobial, antitumor, and anti-inflammatory properties—a key research avenue is the identification of the specific cellular targets of this compound and its analogs. nih.govthieme-connect.comresearchgate.net

Phenotypic Screening: This approach involves testing a library of compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change (e.g., cancer cell death, inhibition of bacterial growth). This method is particularly useful for discovering first-in-class drugs without prior knowledge of the biological target.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target, such as an enzyme or receptor. A library of analogs based on the this compound scaffold could be screened against panels of kinases, proteases, or other enzyme classes implicated in various diseases. For example, novel isoquinoline derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

The results from these screening campaigns can reveal novel mechanisms of action and provide starting points for the development of new therapeutic agents.

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The isoquinoline ring system possesses a rich and varied reactivity that can be exploited to generate novel derivatives. Future research should explore unconventional reaction pathways to functionalize the this compound scaffold in ways that are not achievable through traditional methods.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical strategy for modifying complex molecules. Investigating C-H activation reactions on the isoquinoline core could lead to the introduction of new substituents at various positions, creating a diverse range of analogs. organic-chemistry.org

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis can enable unique chemical transformations that are often difficult to achieve with conventional thermal methods. acs.orgrsc.org This could be used to forge new carbon-carbon or carbon-heteroatom bonds on the isoquinoline scaffold.

Radical Reactions: Exploring the radical reactivity of the isoquinoline ring could open up new avenues for functionalization. For instance, a regioselective hydrosilylation of isoquinolines promoted by hydrogen atom transfer (HAT) has been reported, leading to partially reduced derivatives with potential for further transformation. nih.gov

These advanced synthetic methods can provide access to novel chemical space and lead to the discovery of compounds with unique biological activity profiles.

Design of Multifunctional Agents Incorporating the this compound Scaffold

The concept of designing single molecules that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for the development of such multifunctional agents or "hybrid molecules." frontiersin.org

Hybridization with Other Pharmacophores: The isoquinoline moiety could be chemically linked to other known pharmacophores to create hybrid molecules with dual or multiple modes of action. For example, quinoline-based hybrids have been designed as dual inhibitors of EGFR and HER-2 for cancer therapy. rsc.org Similarly, hybrids of quinoline (B57606) and dihydropyrimidinone have been explored for their cytotoxic effects. ekb.eg

Targeting Multiple Pathways: By strategically modifying the substituents on the core scaffold, it may be possible to design molecules that interact with different components of a disease-related signaling pathway. Isoquinoline alkaloids are known to target various pathways in cancer metabolism. researchgate.net

Combination with Targeting Moieties: The scaffold could be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver the active compound specifically to diseased cells or tissues, thereby enhancing efficacy and reducing off-target side effects.

The design of such multifunctional agents requires a deep understanding of the structure-activity relationships of the core scaffold and the biological pathways being targeted.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2,5-Dichlorobenzoyl)isoquinoline, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves the acylation of isoquinoline with 2,5-dichlorobenzoyl chloride under basic conditions. Key steps include:

- Reagents : Use 2,5-dichlorobenzoyl chloride as the acylating agent and a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

- Conditions : Reactions are conducted in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours.

- Optimization : Continuous flow reactors may enhance yield and purity by improving heat/mass transfer .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.